

An In-depth Technical Guide to 4'-Fluoro-3'-methyl- α -hydroxyacetophenone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *4'-Fluoro-3'-methyl-2-hydroxyacetophenone*

Cat. No.: *B11720732*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4'-fluoro-3'-methyl- α -hydroxyacetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, potential synthetic pathways, and prospective applications, offering a valuable resource for professionals in drug discovery and development.

Introduction: The Significance of Fluorinated Aromatic Ketones

Fluorine-containing organic molecules have become increasingly vital in the development of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4'-Fluoro-3'-methyl- α -hydroxyacetophenone belongs to the class of α -hydroxy ketones, a structural motif present in various biologically active compounds. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the α -hydroxy ketone functionality, makes this compound a promising scaffold for the synthesis of novel therapeutic agents.

Chemical Identity and Synonyms

A clear understanding of the chemical identity of 4'-fluoro-3'-methyl- α -hydroxyacetophenone is crucial for its synthesis and application. Due to its relatively specialized nature, it may be referred to by several names.

The systematic IUPAC name for this compound is 1-(4-fluoro-3-methylphenyl)-2-hydroxyethanone.

While a dedicated CAS number for this specific compound is not readily available in public databases, its precursor, 4'-fluoro-3'-methylacetophenone, is well-documented with CAS Number 369-32-4. The lack of a specific CAS number for the α -hydroxy derivative suggests it is a novel or less-common research chemical.

Table 1: Synonyms and Identifiers for 4'-Fluoro-3'-methyl- α -hydroxyacetophenone

Name Type	Name
Common Name	4'-Fluoro-3'-methyl- α -hydroxyacetophenone
IUPAC Name	1-(4-fluoro-3-methylphenyl)-2-hydroxyethanone
Alternate Name	2-Hydroxy-1-(4-fluoro-3-methylphenyl)ethan-1-one

Physicochemical Properties (Predicted)

Given the limited availability of experimental data for 4'-fluoro-3'-methyl- α -hydroxyacetophenone, its physicochemical properties are predicted based on the known properties of its precursor, 4'-fluoro-3'-methylacetophenone, and general chemical principles.

Table 2: Predicted Physicochemical Properties

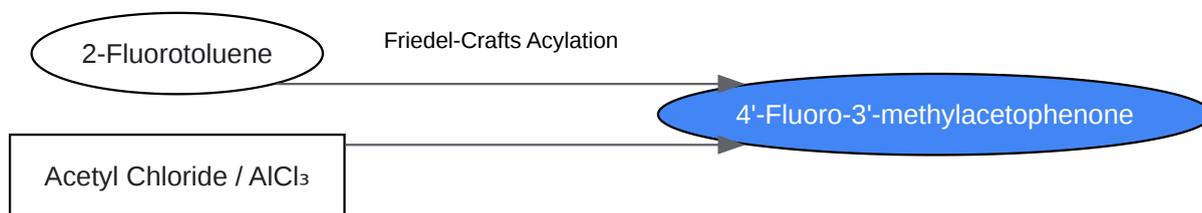
Property	Value	Reference/Basis
Molecular Formula	C ₉ H ₉ FO ₂	-
Molecular Weight	168.17 g/mol	-
Appearance	Predicted to be a white to off-white solid	Based on similar α -hydroxy ketones
Melting Point	Expected to be higher than the precursor	Introduction of a hydroxyl group increases intermolecular hydrogen bonding
Boiling Point	Expected to be significantly higher than the precursor	Due to hydrogen bonding capabilities
Solubility	Likely soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)	Based on the polarity of the hydroxyl and carbonyl groups

Proposed Synthetic Pathways

The synthesis of 4'-fluoro-3'-methyl- α -hydroxyacetophenone can be logically approached from its readily available precursor, 4'-fluoro-3'-methylacetophenone. The key transformation is the introduction of a hydroxyl group at the α -position to the carbonyl group. Several methods are established for the α -hydroxylation of ketones.

Synthesis of the Precursor: 4'-Fluoro-3'-methylacetophenone

The precursor can be synthesized via a Friedel-Crafts acylation of 2-fluorotoluene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.



[Click to download full resolution via product page](#)

Caption: Synthesis of the precursor, 4'-fluoro-3'-methylacetophenone.

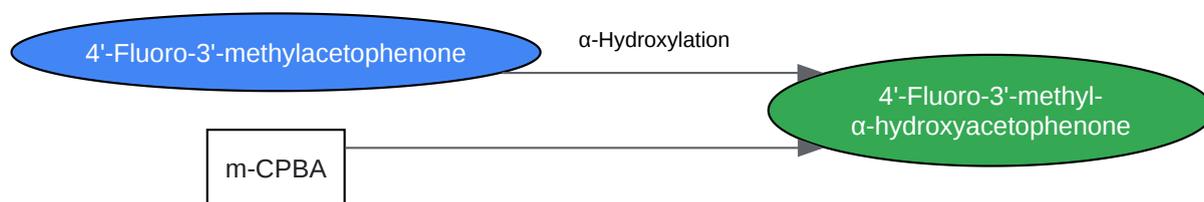
Proposed α -Hydroxylation of 4'-Fluoro-3'-methylacetophenone

Two plausible and widely used methods for the α -hydroxylation of ketones are proposed below.

This method involves the reaction of the ketone with m-CPBA, which is a common reagent for epoxidation and other oxidation reactions. The reaction likely proceeds through an enol or enolate intermediate.[1]

Experimental Protocol:

- **Dissolution:** Dissolve 4'-fluoro-3'-methylacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
- **Addition of m-CPBA:** Add m-CPBA (1.1-1.5 equivalents) portion-wise to the solution at 0 °C to control the exothermic reaction.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess peroxide. Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4'-fluoro-3'-methyl- α -hydroxyacetophenone.



[Click to download full resolution via product page](#)

Caption: Proposed α -hydroxylation using m-CPBA.

Oxone, a potassium triple salt ($2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$), is another effective and environmentally benign oxidizing agent for the α -hydroxylation of ketones.

Experimental Protocol:

- Dissolution: Dissolve 4'-fluoro-3'-methylacetophenone (1 equivalent) in a mixture of methanol and water.
- Addition of Oxone: Add a solution of Oxone (2-3 equivalents) in water to the ketone solution.
- pH Adjustment: Maintain the pH of the reaction mixture between 7 and 8 by the periodic addition of a base, such as potassium carbonate.
- Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC.
- Work-up: After the reaction is complete, quench with sodium bisulfite. Extract the product with a suitable organic solvent like ethyl acetate.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Potential Applications in Drug Discovery and Development

While direct biological activity data for 4'-fluoro-3'-methyl- α -hydroxyacetophenone is not extensively published, its structural features suggest several promising areas of application, primarily as a key intermediate in the synthesis of more complex molecules.

Building Block for Novel Heterocyclic Compounds

The α -hydroxy ketone moiety is a versatile functional group that can participate in various cyclization reactions to form a wide range of heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals. For instance, it can be a precursor for the synthesis of substituted oxazoles, imidazoles, and other nitrogen- and oxygen-containing ring systems.

Precursor for Chiral Alcohols

The ketone functionality can be stereoselectively reduced to produce chiral 1,2-diols. Chiral diols are valuable building blocks in asymmetric synthesis and are present in many natural products and drugs.

Role of Fluorine in Modulating Bioactivity

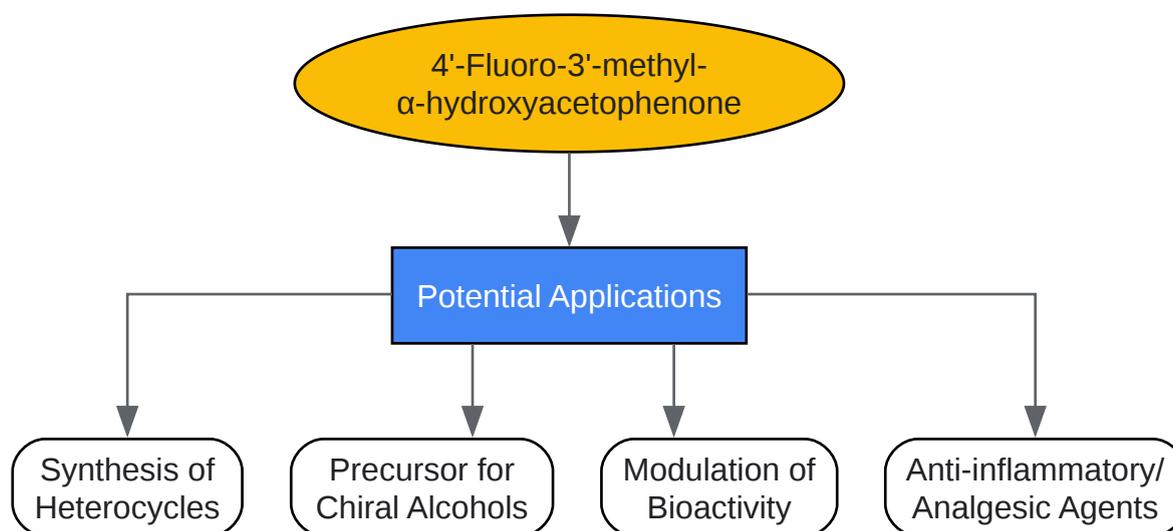
The presence of the fluorine atom at the 4'-position is particularly significant. Fluorine can:

- **Enhance Metabolic Stability:** The carbon-fluorine bond is very strong, which can prevent metabolic oxidation at that position, thereby increasing the half-life of a drug.
- **Increase Binding Affinity:** Fluorine can participate in favorable electrostatic interactions with enzyme active sites.
- **Improve Membrane Permeability:** The lipophilicity introduced by the fluorine atom can enhance the ability of a molecule to cross biological membranes.

The 3'-methyl group can also influence the molecule's conformation and interaction with biological targets.

Potential as a Precursor for Anti-inflammatory and Analgesic Agents

Many acetophenone derivatives have been investigated for their anti-inflammatory and analgesic properties.[2] The structural features of 4'-fluoro-3'-methyl- α -hydroxyacetophenone make it an interesting candidate for derivatization to explore these activities.



[Click to download full resolution via product page](#)

Caption: Potential applications of the target molecule.

Conclusion

4'-Fluoro-3'-methyl- α -hydroxyacetophenone is a promising, albeit not widely commercialized, chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis from the corresponding acetophenone precursor is achievable through established oxidation methodologies. The strategic placement of fluorine and a methyl group on the aromatic ring, coupled with the versatile α -hydroxy ketone functionality, makes it a valuable target for the synthesis of novel compounds with potentially enhanced biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [\[Link\]](#)
- Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. masterorganicchemistry.com](https://www.masterorganicchemistry.com) [[masterorganicchemistry.com](https://www.masterorganicchemistry.com)]
- [2. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Fluoro-3'-methyl- α -hydroxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11720732#4-fluoro-3-methyl-alpha-hydroxyacetophenone-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com